molecular formula C10H22N2O3 B2484921 Tert-butyl N-(1-amino-4-methoxybutan-2-yl)carbamate CAS No. 1699523-13-1

Tert-butyl N-(1-amino-4-methoxybutan-2-yl)carbamate

Cat. No.: B2484921
CAS No.: 1699523-13-1
M. Wt: 218.297
InChI Key: GHIKNRYSBQLYEM-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-amino-4-methoxybutan-2-yl)carbamate is a chemical compound with the molecular formula C10H22N2O3. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-amino-4-methoxybutan-2-yl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method is the reaction of tert-butyl carbamate with an appropriate amine under mild conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate, and a solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The product is then purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-amino-4-methoxybutan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce amines or alcohols, and substitution can result in various substituted carbamates .

Scientific Research Applications

Tert-butyl N-(1-amino-4-methoxybutan-2-yl)carbamate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(1-methoxybutan-2-yl)carbamate
  • Tert-butyl N-(1-amino-4-methylbutan-2-yl)carbamate
  • Tert-butyl N-(1-amino-4-ethoxybutan-2-yl)carbamate

Uniqueness

Tert-butyl N-(1-amino-4-methoxybutan-2-yl)carbamate is unique due to its specific structure, which provides distinct reactivity and stability. This makes it particularly useful in synthetic chemistry and various industrial applications. Its ability to undergo multiple types of reactions also sets it apart from similar compounds .

Properties

IUPAC Name

tert-butyl N-(1-amino-4-methoxybutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)12-8(7-11)5-6-14-4/h8H,5-7,11H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIKNRYSBQLYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCOC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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